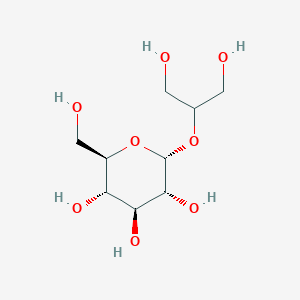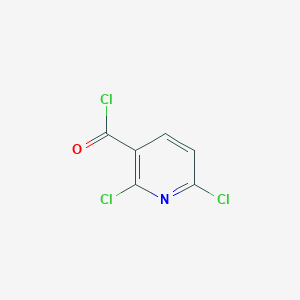
3-Brom-2-hydroxypyridin
Übersicht
Beschreibung
3-Bromo-2-hydroxypyridine is a chemical compound with significant research interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. It serves as a building block in the synthesis of complex molecules and has been studied for its unique chemical and physical properties.
Synthesis Analysis
The synthesis of 3-Bromo-2-hydroxypyridine involves bromination reactions of pyridine derivatives. A notable method includes the reaction of concentrated aqueous solutions of acids such as sulphuric, phosphoric, acetic, or formic acid on dibromopyridine derivatives, leading to the formation of hydroxy-bromopyridines (Wibaut, Haayman, & Dijk, 2010). Other methods involve bromination of 3-hydroxypyridine in various conditions to yield bromoderivatives (Hertog, Schepman, Bruyn, & Thysse, 2010).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxypyridine has been optimized and analyzed using methods like DFT and HF. Studies have focused on its molecular electrostatic potential, HOMO and LUMO energies, and the calculation of its UV–visible spectrum in various solvents. Molecular docking studies have explored its potential as a bromodomain inhibitor, highlighting its relevance in biological contexts (Lefi et al., 2023).
Chemical Reactions and Properties
3-Bromo-2-hydroxypyridine participates in diverse chemical reactions, including its use as a reactant for the synthesis of various brominated pyridine derivatives. Its reactivity has been utilized in creating complex molecules suitable for further chemical transformations (Romero & Ziessel, 1995). The compound's ability to undergo halogenation, nucleophilic substitution, and other reactions underscores its versatility in organic chemistry.
Physical Properties Analysis
The compound's physical properties, such as melting points and solubility in different solvents, have been documented. Its crystal structure at various temperatures provides insight into its stability and reactivity. The compound exhibits significant hydrogen and halogen bonding, which influences its solid-state properties and interactions with other molecules (Monroe & Turnbull, 2019).
Chemical Properties Analysis
3-Bromo-2-hydroxypyridine's chemical properties, including its acidity, basicity, and reactivity towards various reagents, have been thoroughly investigated. Its role in the formation of colored complexes with metals indicates its potential application in analytical chemistry and sensor development (Mehta, Garg, & Singh, 1976). The compound's reactivity patterns, particularly in bromination and nucleophilic substitution reactions, are crucial for understanding its behavior in synthetic applications.
Wissenschaftliche Forschungsanwendungen
Bromodomäneninhibition
3-Brom-2-hydroxypyridin: wurde auf sein Potenzial als Bromodomäneninhibitor untersucht. Bromodomänen sind an der Regulation der Genexpression beteiligt, indem sie acetylierte Lysinreste an Histonproteinen erkennen. Inhibitoren von Bromodomänen können therapeutische Anwendungen bei Krebs und entzündlichen Erkrankungen haben .
Molekularstrukturanalyse
Die Verbindung wurde mit Hilfe der Dichtefunktionaltheorie (DFT) und der Hartree-Fock (HF)-Methode einer detaillierten Molekularstrukturanalyse unterzogen. Diese Studien tragen zum Verständnis der elektronischen Eigenschaften und Reaktivität des Moleküls bei, was für die Entwicklung neuer Medikamente und Materialien entscheidend ist .
Spektralanalyse
Spektralanalyse: Methoden, einschließlich UV-Vis-Spektroskopie, wurden auf This compound angewendet, um seine elektronischen Übergänge zu bestimmen. Dies ist wichtig für Anwendungen in der Materialwissenschaft, wo diese Eigenschaften das Verhalten des Materials beeinflussen können .
Materialwissenschaft
In der Materialwissenschaft dient This compound als Baustein für die Synthese verschiedener organischer Materialien, wie z. B. polymerer Materialien und Dendrimere. Diese Materialien finden Anwendung in der Elektronik, Photonik und als Arzneimittelträgersysteme .
Synthese organischer Verbindungen
Die Verbindung wird bei der Synthese komplexer organischer Moleküle wie Pterocellin A und Orellin verwendet. Diese Moleküle besitzen verschiedene biologische Aktivitäten und potenzielle pharmazeutische Anwendungen .
Agrochemische Industrie
In der agrochemischen Industrie wird This compound zur Synthese von Verbindungen verwendet, die als Zwischenprodukte bei der Entwicklung neuer Pestizide und Herbizide dienen können und zur landwirtschaftlichen Produktivität beitragen .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-2-hydroxypyridine primarily targets bromodomains . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene expression . Additionally, this compound has been used in the synthesis of a novel class of anti-inflammatory drugs that target the COX-2 enzyme , which is involved in inflammation and pain .
Mode of Action
The interaction of 3-Bromo-2-hydroxypyridine with its targets involves the molecule’s HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) . Lower values of the HOMO–LUMO energy gap were observed for the 3-bromo-2-hydroxypyridine molecule, which characterizes the chemical reactivity and kinetic stability of the molecule . This property is crucial for the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Given its role as a bromodomain inhibitor , it can be inferred that it may affect pathways related to gene expression and cellular proliferation
Pharmacokinetics
The compound is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of 3-Bromo-2-hydroxypyridine’s action are likely related to its role as a bromodomain inhibitor . By inhibiting bromodomains, it can potentially alter gene expression patterns, leading to changes at the cellular level.
Action Environment
The action environment of 3-Bromo-2-hydroxypyridine can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability . .
Eigenschaften
IUPAC Name |
3-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUGVOUXNSWQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355959 | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13466-43-8 | |
| Record name | 3-Bromo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Bromo-2-hydroxypyridine interact with bromodomains, and what are the potential downstream effects of this interaction?
A1: The research primarily focused on computational predictions of 3-Bromo-2-hydroxypyridine's binding affinity to bromodomains using molecular docking studies []. The study identified potential hydrogen bond interactions and calculated minimum binding energies with targeted bromodomains such as BRD2 (PDB ID: 5IBN, 3U5K, 6CD5) []. While this suggests a possible interaction mechanism, further experimental validation is needed to confirm these predictions and investigate downstream effects. Determining the specific amino acid residues involved in binding and the impact of 3-Bromo-2-hydroxypyridine on bromodomain-mediated protein-protein interactions would be crucial next steps.
Q2: What computational chemistry methods were employed to study 3-Bromo-2-hydroxypyridine in this research?
A2: The study utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to optimize the molecular structure of 3-Bromo-2-hydroxypyridine []. They further used Time-Dependent DFT (TD-DFT) to simulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), frontier orbital gap, and UV-Visible spectrum in gas phase and various solvents []. Additionally, the researchers employed the Atoms in Molecules (AIM) approach to analyze intermolecular interactions and Reduced Density Gradient (RDG) analysis to characterize non-covalent interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)




